molecular formula C10H17ClO B14283808 1-Chlorodeca-1,3-dien-5-ol CAS No. 138035-38-8

1-Chlorodeca-1,3-dien-5-ol

Katalognummer: B14283808
CAS-Nummer: 138035-38-8
Molekulargewicht: 188.69 g/mol
InChI-Schlüssel: LXYYJYHDSAZMSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chlorodeca-1,3-dien-5-ol is an organic compound characterized by the presence of a chlorine atom, two conjugated double bonds, and a hydroxyl group Its molecular formula is C10H15ClO, and it is known for its unique chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chlorodeca-1,3-dien-5-ol can be synthesized through several methods. One common approach involves the chlorination of deca-1,3-diene followed by the introduction of a hydroxyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position. The hydroxyl group can then be introduced via hydrolysis or other suitable methods .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chlorodeca-1,3-dien-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Chlorodeca-1,3-dien-5-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chlorodeca-1,3-dien-5-ol involves its interaction with various molecular targets. The presence of the chlorine atom and conjugated double bonds allows it to participate in electrophilic and nucleophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and material science .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chlorodeca-1,3-dien-5-ol is unique due to the combination of a chlorine atom, conjugated double bonds, and a hydroxyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

138035-38-8

Molekularformel

C10H17ClO

Molekulargewicht

188.69 g/mol

IUPAC-Name

1-chlorodeca-1,3-dien-5-ol

InChI

InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3

InChI-Schlüssel

LXYYJYHDSAZMSO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CC=CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.